7|A,25-dihydroxycholesterol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7α,25-Dihydroxycholesterol-d6 is a deuterated form of 7α,25-dihydroxycholesterol. This compound is a stable isotope-labeled molecule, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
7α,25-Dihydroxycholesterol-d6 is synthesized by the hydroxylation of cholesterol. The process involves the action of enzymes such as cholesterol 25-hydroxylase (CH25H) and cytochrome P450, family 7, subfamily b, polypeptide 1 (CYP7B1). The deuterated form is achieved by incorporating deuterium into the molecule during the synthesis .
Industrial Production Methods
The industrial production of 7α,25-dihydroxycholesterol-d6 involves large-scale synthesis using similar enzymatic processes. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
7α,25-Dihydroxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 7α,25-dihydroxycholesterol-d6 can lead to the formation of various oxysterols, which are important for studying cholesterol metabolism and related biological processes .
Scientific Research Applications
7α,25-Dihydroxycholesterol-d6 has a wide range of scientific research applications:
Mechanism of Action
7α,25-Dihydroxycholesterol-d6 exerts its effects by serving as an endogenous ligand for G-protein-coupled receptor 183 (GPR183) or Epstein-Barr virus-induced gene 2 (EBI2). This interaction plays a crucial role in the migration of immune cells, particularly type 3 innate lymphoid cells, in the small intestine and colon. The compound’s chemoattractant properties mediate immune cell migration functionality .
Comparison with Similar Compounds
Similar Compounds
7α,27-Dihydroxycholesterol-d6: Another deuterated form of dihydroxycholesterol, used for similar research purposes.
25-Hydroxycholesterol-d6: A deuterated form of 25-hydroxycholesterol, used in studying cholesterol metabolism and immune responses.
7β,27-Dihydroxycholesterol-d6: Similar to 7α,25-dihydroxycholesterol-d6 but with different hydroxylation positions, used in various biochemical studies.
Uniqueness
7α,25-Dihydroxycholesterol-d6 is unique due to its specific hydroxylation pattern and its role as a selective agonist for GPR183. This specificity makes it particularly valuable for studying immune cell migration and the effects of cholesterol derivatives on immune responses .
Properties
Molecular Formula |
C27H46O3 |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3,3D3 |
InChI Key |
BQMSKLCEWBSPPY-WWCTWMKLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.